molecular formula C16H12FNO4 B12770853 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid CAS No. 109790-28-5

10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid

Cat. No.: B12770853
CAS No.: 109790-28-5
M. Wt: 301.27 g/mol
InChI Key: ZHJNVGCCPBBFPI-UHFFFAOYSA-N
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Description

10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid is a complex organic compound belonging to the dibenzoxazepine family

Chemical Reactions Analysis

10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid can be compared to other dibenzoxazepine derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, such as the presence of a fluorine atom and an acetic acid moiety, which confer unique chemical and biological properties.

Properties

CAS No.

109790-28-5

Molecular Formula

C16H12FNO4

Molecular Weight

301.27 g/mol

IUPAC Name

2-(9-fluoro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl)propanoic acid

InChI

InChI=1S/C16H12FNO4/c1-8(16(20)21)9-2-5-12-14(6-9)22-13-7-10(17)3-4-11(13)15(19)18-12/h2-8H,1H3,(H,18,19)(H,20,21)

InChI Key

ZHJNVGCCPBBFPI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3)F)C(=O)O

Origin of Product

United States

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